

# Synthesis and characterization of N-Chloromethyl Olanzapine Chloride

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## Compound of Interest

Compound Name: *N-Chloromethyl Olanzapine Chloride*

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An In-Depth Technical Guide to the Synthesis and Characterization of **N-Chloromethyl Olanzapine Chloride**

## Abstract

**N-Chloromethyl Olanzapine Chloride**, identified as Olanzapine EP Impurity C, is a critical process-related impurity and potential degradant of the atypical antipsychotic drug, Olanzapine. [1] Its formation, identification, and quantification are paramount for ensuring the quality, safety, and efficacy of Olanzapine-containing pharmaceutical products. This guide provides a comprehensive technical overview of the synthetic pathways leading to this impurity and the analytical methodologies required for its definitive characterization. Designed for researchers, scientists, and drug development professionals, this document explains the chemical causality behind experimental choices and presents validated protocols for synthesis and analysis.

## Introduction: The Significance of a Key Impurity

Olanzapine is a thienobenzodiazepine derivative that acts as a potent antagonist at multiple receptor sites, including dopamine D1-4, serotonin 5HT<sub>2A/2C</sub>, and muscarinic M1-5 receptors. [2] This pharmacological profile makes it a cornerstone in the treatment of schizophrenia and bipolar disorder. [3] In the manufacturing and storage of Olanzapine, the formation of impurities is a critical concern governed by stringent regulatory standards, such as those from the International Council for Harmonisation (ICH).

**N-Chloromethyl Olanzapine Chloride** (CAS No: 719300-59-1) is a quaternary ammonium compound formed by the N-alkylation of the piperazine ring in the Olanzapine molecule.[1][4] As a charged, more polar species than the parent drug, its presence can impact the drug product's stability, bioavailability, and safety profile.[1] Understanding its formation mechanism is crucial for developing control strategies, while robust analytical characterization is essential for its detection and quantification in bulk drug substance and finished pharmaceutical formulations.

## Synthetic Pathways and Mechanistic Insights

The formation of **N-Chloromethyl Olanzapine Chloride** is not a desired synthetic outcome but rather an impurity-generating side reaction. It primarily arises from two well-understood pathways.

### Pathway A: Direct Chloromethylation

This pathway involves the reaction of Olanzapine with dedicated chloromethylating agents. While not typically performed intentionally, understanding this reaction is vital for troubleshooting and process control. The reaction follows the principles of the Blanc chloromethylation, adapted for a heterocyclic aliphatic nitrogen.[5]

- Mechanism: The process begins with the in-situ formation of an electrophilic chloromethyl species from reagents like formaldehyde and hydrogen chloride, often catalyzed by a Lewis acid such as zinc chloride.[5] The more nucleophilic tertiary nitrogen of the piperazine moiety in Olanzapine then attacks this electrophile. The electron-donating nature of the nitrogen atoms within the piperazine ring makes this site particularly susceptible to N-alkylation.[5] The final product is the stable chloride salt.[5]

### Pathway B: Reaction with Dichloromethane (DCM)

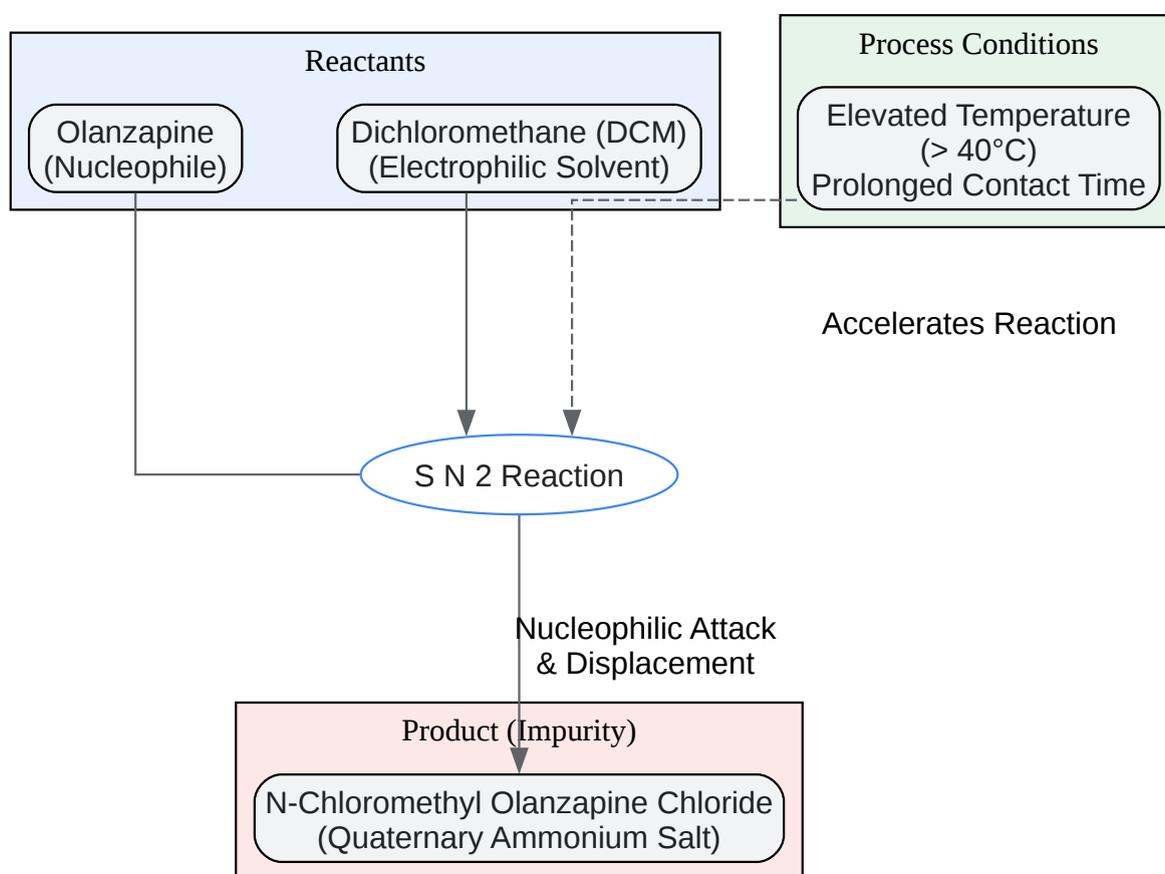
A more common and industrially relevant pathway for the formation of this impurity is the reaction of Olanzapine with dichloromethane, a solvent frequently used in the final purification steps of the drug substance.[2][5]

- Mechanism: This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The piperazine nitrogen of Olanzapine acts as the nucleophile, attacking the electrophilic carbon atom of dichloromethane. This displaces one of the chloride ions and

forms a chloromethyl-substituted quaternary ammonium intermediate. The displaced chloride ion then serves as the counter-ion, yielding the final product.[5] The rate of this reaction is dependent on both the concentration of Olanzapine and the temperature; prolonged heating above 40°C significantly accelerates the formation of this impurity.[2][5]

## Visualization of the Primary Synthesis Pathway

The following diagram illustrates the formation of **N-Chloromethyl Olanzapine Chloride** from Olanzapine via reaction with Dichloromethane (DCM), a common impurity pathway.



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Caption: SN2 synthesis pathway of **N-Chloromethyl Olanzapine Chloride**.

## Detailed Experimental Protocols

The following protocols are provided as a validated framework. As a Senior Application Scientist, I must emphasize that all laboratory work should be conducted in compliance with local safety regulations, using appropriate personal protective equipment (PPE).

### Protocol: Synthesis via Dichloromethane Reaction

This protocol simulates the formation of the impurity during a purification process.

- **Dissolution:** Dissolve 1.0 g of pure Olanzapine (CAS: 132539-06-1) in 20 mL of dichloromethane in a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- **Reaction:** Heat the mixture to reflux (approx. 40-45°C) with continuous stirring.
- **Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC every 4 hours. A typical reaction may require 24-48 hours for significant conversion to the impurity.
- **Isolation:** Upon completion, allow the reaction mixture to cool to room temperature. The product, being a salt, may precipitate. If not, reduce the solvent volume under reduced pressure until precipitation begins.
- **Purification:** Cool the slurry in an ice bath for 1 hour. Collect the solid product by vacuum filtration, washing with a small amount of cold dichloromethane.
- **Drying:** Dry the isolated solid under vacuum at 40°C to a constant weight. The product is **N-Chloromethyl Olanzapine Chloride**.

### Protocol: Characterization by RP-HPLC

This protocol describes a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for separating and identifying the impurity from the parent drug.[6]

- **Chromatographic System:**

- Column: Inertsil ODS 3V (250 mm x 4.6 mm, 5 µm particle size) or equivalent C18 column.[6]
- Mobile Phase A: 0.2 M Ammonium Acetate buffer, pH adjusted to 4.5.[6]
- Mobile Phase B: Acetonitrile (ACN).
- Flow Rate: 1.0 mL/min.[6]
- Detection: UV at 254 nm.[6]
- Column Temperature: Ambient or controlled at 25°C.

- Gradient Elution:

Time (min)	% Mobile Phase A	% Mobile Phase B
0	90	10
25	40	60
30	40	60
35	90	10

| 40 | 90 | 10 |

- Sample Preparation:
  - Standard: Prepare a 10 µg/mL solution of **N-Chloromethyl Olanzapine Chloride** reference standard in a diluent (e.g., 50:50 Acetonitrile:Water).
  - Sample: Prepare a 1 mg/mL solution of the Olanzapine drug substance to be tested in the same diluent.
- Analysis: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions. Due to its increased polarity, **N-Chloromethyl Olanzapine Chloride** will elute earlier than the parent Olanzapine peak. Identify the impurity peak in the sample chromatogram by comparing its retention time with that of the reference standard.

## Comprehensive Characterization

A multi-faceted analytical approach is required for the unambiguous identification and structural confirmation of **N-Chloromethyl Olanzapine Chloride**.

### Summary of Analytical Data

Property	Value	Source
IUPAC Name	1-(Chloromethyl)-1-methyl-4-(2-methyl-10H-thieno[2,3-b][7]benzodiazepin-4-yl)-piperazinium Chloride	[1]
Synonyms	Olanzapine EP Impurity C, Chloromethyl Olanzapinium Chloride	[1][4]
CAS Number	719300-59-1	[1]
Molecular Formula	C <sub>18</sub> H <sub>22</sub> Cl <sub>2</sub> N <sub>4</sub> S	[8][9]
Molecular Weight	397.4 g/mol	[8]

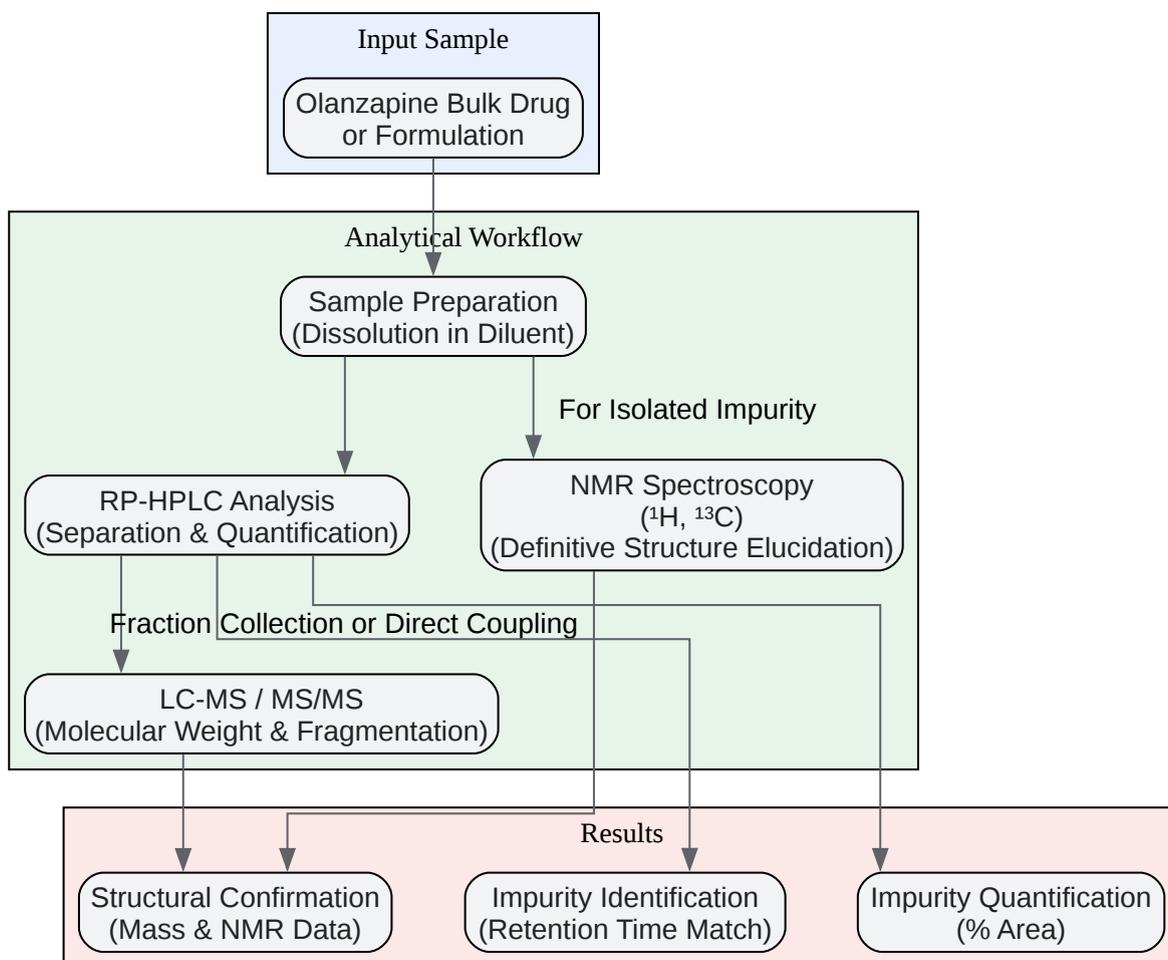
## Spectroscopic and Chromatographic Profile

- HPLC: As a quaternary ammonium salt, the compound is significantly more polar than Olanzapine. In RP-HPLC, this results in a shorter retention time, allowing for effective separation from the parent API.[1]
- Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is the technique of choice. In positive ion mode, the spectrum will show the parent cation at m/z corresponding to the C<sub>18</sub>H<sub>22</sub>ClN<sub>4</sub>S<sup>+</sup> moiety (exact mass ~361.12).[2][10] Tandem MS (MS/MS) can be used to further confirm the structure through fragmentation analysis.
- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR are definitive for structural elucidation. Key expected features in the <sup>1</sup>H NMR spectrum, when compared to Olanzapine, would include a downfield shift of the N-methyl and piperazine protons due to the quaternization of the nitrogen. A distinct singlet corresponding to the newly introduced chloromethyl (-CH<sub>2</sub>Cl) protons would

also be present. This provides unequivocal evidence of substitution at the tertiary nitrogen.[1]  
[6]

## Visualization of the Characterization Workflow

This diagram outlines the logical flow for the comprehensive analysis of a sample suspected of containing the impurity.



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Caption: Workflow for the characterization of **N-Chloromethyl Olanzapine Chloride**.

## Conclusion and Outlook

The synthesis of **N-Chloromethyl Olanzapine Chloride** is an important consideration in the process chemistry and stability testing of Olanzapine. Its primary formation through reaction with chlorinated solvents like dichloromethane highlights the critical need for careful solvent selection and control of process parameters such as temperature and time.[2][5] The analytical methodologies detailed herein, particularly the combination of RP-HPLC for separation and quantification with MS and NMR for structural confirmation, provide a robust, self-validating system for the control of this impurity.[1][6] By understanding and implementing these principles, researchers and drug development professionals can ensure the consistent quality and safety of Olanzapine, meeting the rigorous demands of global regulatory agencies.

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